molecular formula C11H11NO B11913890 1-Aminonaphthalene-8-methanol

1-Aminonaphthalene-8-methanol

Cat. No.: B11913890
M. Wt: 173.21 g/mol
InChI Key: KRSIKTZBNDFBDF-UHFFFAOYSA-N
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Description

1-Aminonaphthalene-8-methanol is an organic compound derived from naphthalene, characterized by the presence of an amino group at the first position and a methanol group at the eighth position of the naphthalene ring

Preparation Methods

The synthesis of 1-Aminonaphthalene-8-methanol typically involves the reduction of 1-nitronaphthalene followed by specific functional group modifications. One common method is the reduction of 1-nitronaphthalene using iron and hydrochloric acid, followed by steam distillation to obtain 1-naphthylamine . The subsequent introduction of a methanol group at the eighth position can be achieved through various organic synthesis techniques, including nucleophilic substitution reactions.

Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

1-Aminonaphthalene-8-methanol undergoes several types of chemical reactions, including:

Major products formed from these reactions include 1-naphthoquinone, tetrahydro-1-naphthylamine, and various azo dyes.

Scientific Research Applications

1-Aminonaphthalene-8-methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Aminonaphthalene-8-methanol and its derivatives involves binding to specific molecular targets. For instance, 8-anilinonaphthalene-1-sulfonic acid binds to hydrophobic pockets of proteins, which can be used to study protein folding and interactions . The compound’s ability to interact with various functional groups and participate in hydrogen bonding makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

1-Aminonaphthalene-8-methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their positions on the naphthalene ring, which confer distinct chemical properties and reactivity compared to its analogs.

Conclusion

This compound is a compound of significant interest due to its versatile chemical properties and wide range of applications in scientific research and industry

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(8-aminonaphthalen-1-yl)methanol

InChI

InChI=1S/C11H11NO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6,13H,7,12H2

InChI Key

KRSIKTZBNDFBDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CO)C(=CC=C2)N

Origin of Product

United States

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